molecular formula C4HCl2IN2 B1447064 4,6-Dichloro-2-iodopyrimidine CAS No. 1266105-16-1

4,6-Dichloro-2-iodopyrimidine

Cat. No. B1447064
M. Wt: 274.87 g/mol
InChI Key: YMVNHXZFDQSCRK-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-iodopyrimidine is a chemical compound with the molecular formula C4HCl2IN2 . It is used as a reagent in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2-iodopyrimidine involves various methods. One approach involves the use of organolithium reagents . Another method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with MeONa in MeOH . More detailed synthetic approaches can be found in the referenced literature .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-iodopyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th and 6th positions with chlorine atoms and at the 2nd position with an iodine atom .


Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloro-2-iodopyrimidine are diverse. For instance, it can react with N-methylpiperazine in ethanol at 70–80°C to give 2,4-bis-(4’-methylpiperazin-1’-yl)pyrimidine . More detailed chemical reactions can be found in the referenced literature .


Physical And Chemical Properties Analysis

The molecular weight of 4,6-Dichloro-2-iodopyrimidine is approximately 274.875 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Regioselective Synthesis of New Pyrimidine Derivatives

  • Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the regioselective synthesis of new pyrimidine derivatives. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

2. Preparation of Advanced Fused Bistetrazole-Based Primary Explosives

  • Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the preparation of advanced fused bistetrazole-based primary explosives. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .
  • Methods of Application: The synthesis involves a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine .
  • Results or Outcomes: Among the target compounds, organic salts exhibit higher detonation velocities (D: 8898−9077 m s−1) and lower sensitivities (IS: 16−20 J) than traditional high energy explosive RDX (D = 8795 m s−1; IS = 7.5 J) .

3. Preparation of Advanced Fused Bistetrazole-Based Primary Explosives

  • Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the preparation of advanced fused bistetrazole-based primary explosives. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .
  • Methods of Application: The synthesis involves a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine .
  • Results or Outcomes: Among the target compounds, organic salts exhibit higher detonation velocities (D: 8898−9077 m s−1) and lower sensitivities (IS: 16−20 J) than traditional high energy explosive RDX (D = 8795 m s−1; IS = 7.5 J) .

4. Synthesis of Fused Pyrimidines

  • Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the synthesis of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, and others .
  • Methods of Application: The synthesis involves the use of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .
  • Results or Outcomes: The review summarizes the methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones .

5. Synthesis of Pyrimidines Containing Reactive Vicinally Located Functional Groups

  • Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the synthesis of pyrimidines containing reactive vicinally located functional groups. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application: The synthesis involves hetero-annulation reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .
  • Results or Outcomes: The review summarizes the methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones .

6. Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents

  • Application Summary: 4,6-Dichloro-2-iodopyrimidine is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes: The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2. The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Safety And Hazards

4,6-Dichloro-2-iodopyrimidine may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and wear protective equipment .

Future Directions

While specific future directions for 4,6-Dichloro-2-iodopyrimidine were not found in the search results, pyrimidines in general have a wide range of applications in pharmaceuticals and are the subject of ongoing research .

properties

IUPAC Name

4,6-dichloro-2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVNHXZFDQSCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-iodopyrimidine

CAS RN

1266105-16-1
Record name 4,6-Dichloro-2-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Mosrin, P Knochel - Chemistry–A European Journal, 2009 - Wiley Online Library
Efficient zincation and magnesiation of chlorinated pyrimidines can be performed at convenient temperatures (eg, 25 and 55 C) by using TMPMgCl⋅LiCl and TMP 2 Zn⋅2 MgCl 2 ⋅2 …
ZP Shultz, T Scattolin, L Wojtas, JM Lopchuk - Nature synthesis, 2022 - nature.com
The occurrence of sulfoximines and sulfonimidoyl groups in biologically active molecules within pharmaceuticals and agrochemicals has notably increased in the past decade. This …
Number of citations: 16 www.nature.com
J Parra, JV Mercader, C Agulló, A Abad-Fuentes… - Tetrahedron, 2011 - Elsevier
The immune response to regioisomeric haptens of azoxystrobin with varied derivatization sites was studied. Based on the Sonogashira and Suzuki–Miyaura couplings and following a …
Number of citations: 32 www.sciencedirect.com
Z Shultz, T Scattolin, L Wojtas, J Lopchuk - 2021 - chemrxiv.org
Sulfoximines and related sulfonimidoyl groups have been largely ignored for decades until their value was demonstrated in biological settings. The realization of their importance has …
Number of citations: 7 chemrxiv.org
NR Norcross, B Baragana, C Wilson… - Journal of Medicinal …, 2016 - ACS Publications
In this paper we describe the optimization of a phenotypic hit against Plasmodium falciparum, based on a trisubstituted pyrimidine scaffold. This led to compounds with good …
Number of citations: 19 pubs.acs.org
RM Karim, L Yang, L Chen, MJ Bikowitz… - Journal of Medicinal …, 2022 - ACS Publications
Bromodomains regulate chromatin remodeling and gene transcription through recognition of acetylated lysines on histones and other proteins. Bromodomain-containing protein TAF1, …
Number of citations: 10 pubs.acs.org

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